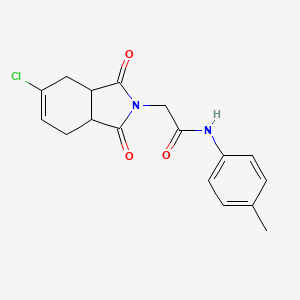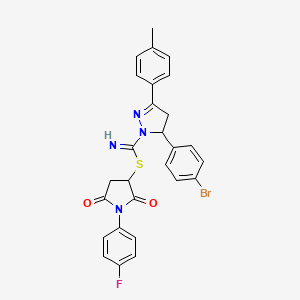
N-(3-pyridinylmethyl)-8-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridinylmethyl)-8-quinolinecarboxamide, also known as PQ401, is a small molecule inhibitor that has been used in scientific research to study various biochemical and physiological processes. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its effects on different cellular pathways.
Wirkmechanismus
The mechanism of action of N-(3-pyridinylmethyl)-8-quinolinecarboxamide involves the inhibition of specific enzymes and signaling pathways. N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to inhibit the activity of protein kinases, such as JNK and p38, which are involved in cell growth and inflammation. It also inhibits the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-pyridinylmethyl)-8-quinolinecarboxamide are diverse and depend on the specific cellular pathways it targets. In cancer cells, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, N-(3-pyridinylmethyl)-8-quinolinecarboxamide reduces the production of inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative diseases, N-(3-pyridinylmethyl)-8-quinolinecarboxamide protects neurons from oxidative stress and reduces the production of amyloid beta.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-pyridinylmethyl)-8-quinolinecarboxamide in lab experiments include its specificity for certain cellular pathways, its ability to inhibit the activity of enzymes and signaling pathways, and its potential therapeutic applications. The limitations of using N-(3-pyridinylmethyl)-8-quinolinecarboxamide in lab experiments include its potential toxicity, its limited solubility in water, and the need for further studies to understand its long-term effects.
Zukünftige Richtungen
Future research on N-(3-pyridinylmethyl)-8-quinolinecarboxamide could include investigating its effects on other cellular pathways and diseases, optimizing its synthesis and formulation, and conducting preclinical and clinical trials to evaluate its safety and efficacy. Additionally, studies could focus on developing N-(3-pyridinylmethyl)-8-quinolinecarboxamide derivatives with improved pharmacological properties and investigating its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been achieved using different methods, including the reaction of 3-pyridinemethanol with 8-chloroquinolinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-pyridinemethanol with 8-quinolinecarboxylic acid in the presence of thionyl chloride, followed by the reduction of the intermediate with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been used in scientific research to study various biological processes, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that N-(3-pyridinylmethyl)-8-quinolinecarboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-11-12-4-2-8-17-10-12)14-7-1-5-13-6-3-9-18-15(13)14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMQOEAKBJXPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)


![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5102967.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)
